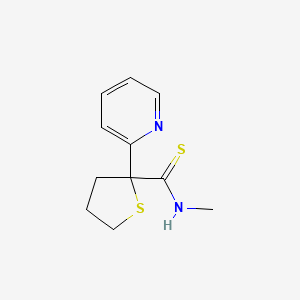
Picartamide
概要
説明
ピカルタミドは、強力な抗分泌作用および抗潰瘍作用で知られる化学化合物です。 胃酸の分泌量を減らす効果はシメチジンよりも大幅に高いことがわかっています 。 ピカルタミドは自然界に存在する代謝産物ではなく、この化合物またはその誘導体に曝露された個体でのみ検出されます .
合成方法
ピカルタミドの合成にはいくつかの段階が含まれます。 一般的な合成経路の1つは、4-メトキシイソフタル酸とピリジン-3-メタノールを特定の反応条件下で反応させることです
準備方法
The synthesis of picartamide involves several steps. One common synthetic route includes the reaction of 4-methoxyisophthalic acid with pyridine-3-methanol under specific reaction conditions
化学反応の分析
ピカルタミドは、次のようなさまざまな化学反応を起こします。
酸化: ピカルタミドは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: ピカルタミドの還元反応により、化合物のさまざまな還元体が生成されます。
置換: ピカルタミドは、特に官能基を伴う置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
ピカルタミドは、次のような幅広い科学研究の用途があります。
化学: さまざまな化学研究や反応における参照化合物として使用されます。
生物学: 生物系への影響、特に抗分泌作用と抗潰瘍作用について研究されています。
医学: 胃潰瘍や高酸症などの病気の治療における潜在的な治療用途について調査されています
産業: 新規医薬品や治療法の開発における製薬業界での潜在的な用途。
科学的研究の応用
Picartamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in various chemical studies and reactions.
Biology: Studied for its effects on biological systems, particularly its antisecretory and antiulcerogenic properties.
Medicine: Investigated for its potential therapeutic applications in treating conditions like gastric ulcers and hyperacidity
Industry: Potential applications in the pharmaceutical industry for the development of new drugs and treatments.
作用機序
ピカルタミドの正確な作用機序は完全に解明されていません。 ピカルタミドは、抗コリン作用またはH2受容体拮抗作用の経路を介して効果を発揮することはありません 。 純粋な迷走神経刺激による胃酸分泌に作用すると考えられていますが、正確な分子標的と経路を解明するためにはさらなる研究が必要です .
類似化合物との比較
ピカルタミドは、胃酸を減らすために使用されるシメチジンやラニチジンなどの他の類似化合物と比較されることがよくあります。 シメチジンやラニチジンとは異なり、ピカルタミドは、ゾリンジャー・エリソン症候群などの特定の病態においてより効果的なことがわかっています 。その他の類似化合物には、次のものがあります。
シメチジン: 胃潰瘍や高酸症の治療に使用されるヒスタミンH2受容体拮抗薬。
ラニチジン: 同様の用途を持つ別のヒスタミンH2受容体拮抗薬。
ファモチジン: 同様の治療目的で使用される、より強力なヒスタミンH2受容体拮抗薬。
特性
CAS番号 |
76732-75-7 |
|---|---|
分子式 |
C11H14N2S2 |
分子量 |
238.4 g/mol |
IUPAC名 |
N-methyl-2-pyridin-2-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c1-12-10(14)11(6-4-8-15-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,14) |
InChIキー |
ITNLONMDUMHEOK-UHFFFAOYSA-N |
SMILES |
CNC(=S)C1(CCCS1)C2=CC=CC=N2 |
正規SMILES |
CNC(=S)C1(CCCS1)C2=CC=CC=N2 |
Key on ui other cas no. |
76732-75-7 |
同義語 |
2-methylaminocarbothioyl-2-(pyridyl)-2-tetrahydrothiophene 40749 RP N-methyl-2-(2-pyridyl)-2,3,4,5-tetrahydro-2-thiophene carbothioamide RP 40749 RP-40749 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE](/img/structure/B1231740.png)
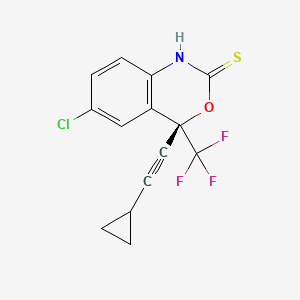
![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)
![6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1231744.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)
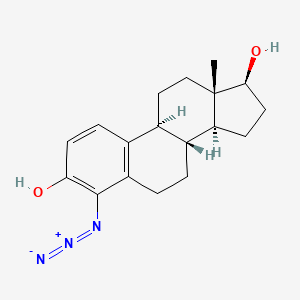
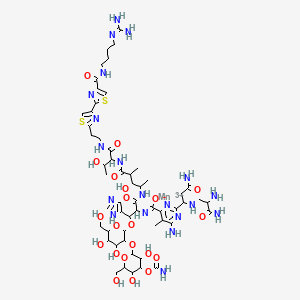

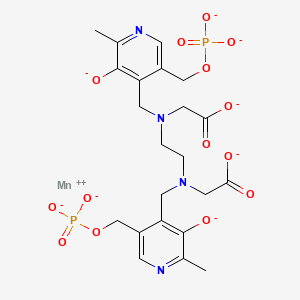
![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)
![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)
